N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-30-18-9-5-4-8-17(18)22-25-26-23(28(22)27-12-6-7-13-27)33-15-21(29)24-16-10-11-19(31-2)20(14-16)32-3/h4-14H,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZLMHHRLQFEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods often include the use of triazole derivatives and various coupling reactions to incorporate the dimethoxyphenyl and pyrrole groups.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against human cancer cell lines such as breast and lung cancer cells .
- Antimicrobial Properties : The presence of the triazole moiety is associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial and fungal pathogens with minimal inhibitory concentrations (MICs) in the low micromolar range .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings and the triazole core significantly impact the biological activity of these compounds. For example:
| Substituent | Effect on Activity |
|---|---|
| 3,4-Dimethoxy group | Enhances anticancer activity |
| 2-Methoxy group | Contributes to antimicrobial properties |
| Pyrrole ring | Increases overall potency against cancer cells |
Research has shown that specific substitutions can lead to enhanced potency or reduced toxicity in various assays. For instance, the introduction of electron-withdrawing groups has been found to improve activity against certain cancer cell lines while maintaining selectivity .
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various triazole derivatives on Ewing's sarcoma cell lines. The results indicated that compounds with similar structures to this compound exhibited GI50 values in the nanomolar range, suggesting potent activity against these malignancies .
- Antimicrobial Efficacy : Another study focused on a library of triazole derivatives that included compounds structurally related to this compound. The findings revealed significant activity against both Gram-positive and Gram-negative bacteria with MIC values as low as 0.6 µM for select derivatives .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits promising anti-cancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), OVCAR-8 (ovarian cancer), and NCI-H460 (lung cancer).
- Percent Growth Inhibition : Significant growth inhibition was observed with values reaching up to 86% in specific cell lines .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound using the MTT assay on several cancer cell lines. The results demonstrated a low IC50 value (indicative of high potency) against MCF-7 cells, suggesting its potential as an effective anti-cancer agent.
Anti-inflammatory Properties
In silico docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in inflammatory processes, making the compound a candidate for further development as an anti-inflammatory drug.
Research Findings
The docking studies indicated favorable interactions between the compound and the active site of 5-lipoxygenase, warranting further experimental validation to explore its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step route:
Triazole Core Formation : React 2-methoxyphenyl hydrazine with a thiocarbazide derivative under acidic conditions to form the 1,2,4-triazole ring .
Sulfanyl Acetamide Coupling : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) to attach the sulfanyl acetamide moiety to the triazole core in dichloromethane at 273 K .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methylene chloride to isolate high-purity crystals .
- Key Parameters : Optimize reaction time (3–6 hours), stoichiometric ratios (1:1 for coupling steps), and solvent polarity to improve yields (typically 60–75%).
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrrole protons at δ 6.5–7.0 ppm) .
- X-ray Crystallography : Refine crystal structures using SHELXL ( ) to resolve bond lengths/angles and verify triazole ring planarity (e.g., C–S bond length ~1.75 Å) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z calculated for : 529.18) confirms molecular weight .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., kinase domains). Parameterize the triazole sulfur and acetamide carbonyl as hydrogen-bond acceptors .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM force fields to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature -NMR to detect conformational flexibility (e.g., rotameric states of the acetamide group) that may explain discrepancies .
- High-Resolution XRD : Collect data at 100 K to reduce thermal motion artifacts. Use SHELXL’s TWIN and BASF commands to model twinning or disorder .
- DFT Calculations : Compare experimental bond angles with B3LYP/6-31G(d)-optimized geometries to identify steric strain or electronic effects .
Q. How can researchers design experiments to evaluate the compound’s biological activity against glioblastoma models?
- Methodological Answer :
- In Vitro Assays :
Cell Viability : Use MTT assays on U87MG glioblastoma cells (IC determination).
Target Inhibition : Measure kinase inhibition (e.g., TrxR1 or KCa3.1 channels via fluorometric assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
